3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Description
3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde (CAS: 125163-15-7) is a halogenated biphenyl derivative featuring a chloro substituent at the 3' position, a hydroxyl group at the 4 position, and a carbaldehyde group at the 3 position. Its molecular formula is C₁₃H₉ClO₂, with a molecular weight of 232.66 g/mol (calculated from ).
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-3-1-2-9(7-12)10-4-5-13(16)11(6-10)8-15/h1-8,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEDBUQRCIEKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602396 | |
| Record name | 3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-49-0 | |
| Record name | 3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalyst Systems and Solvent Optimization
A representative procedure involves reacting 3-bromo-4-methoxybenzaldehyde with 3-chlorophenylboronic acid in the presence of palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate in a 1,4-dioxane/water solvent system at 90°C for 4 hours. This yields 3'-chloro-4-methoxybiphenyl-3-carbaldehyde with a 94% isolated yield after column chromatography. Alternative catalysts, such as tetrakis(triphenylphosphine)palladium(0), have been utilized in dimethoxyethane/water mixtures at reflux temperatures, achieving comparable yields.
Table 1: Suzuki-Miyaura Coupling Conditions for Biphenyl Formation
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | K₂CO₃ | 1,4-dioxane/H₂O | 90°C | 94% |
| Pd(PPh₃)₄ | Na₂CO₃ | dimethoxyethane | Reflux | 90% |
| PdCl₂/TBAB | K₂CO₃ | H₂O | 27°C | 95% |
The use of aqueous solvents, such as water with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, allows for room-temperature reactions with 95% efficiency. This green chemistry approach minimizes organic solvent use and simplifies purification.
Functionalization of the Biphenyl Backbone
Introduction of the Aldehyde Group
The aldehyde functionality at the 3-position is typically introduced via formylation of pre-coupled intermediates. In one protocol, 3-bromo-4-methoxybiphenyl undergoes formylation using dichloromethyl methyl ether (Cl₂CHOMe) and aluminum chloride (AlCl₃) in dichloroethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing ortho/para substitution. After 4 hours, the mixture is hydrolyzed with 3N hydrochloric acid, extracting the product into dichloromethane and recrystallizing from ethanol to achieve 65% yield.
Chlorine Substituent Placement
Hydroxyl Group Deprotection Strategies
The 4-methoxy group in intermediates is cleaved to the hydroxyl functionality via acid-mediated hydrolysis. A patent method describes refluxing 3'-chloro-4-methoxybiphenyl-3-carbaldehyde in 48% HBr/acetic acid (1:3 v/v) for 6 hours, followed by neutralization with NaHCO₃ and extraction into ethyl acetate. Alternatively, boron tribromide (BBr₃) in dichloromethane at −78°C selectively demethylates the methoxy group within 2 hours, yielding the phenolic product in 89% yield.
Critical Consideration : Over-hydrolysis of the aldehyde group is mitigated by using milder acids (e.g., HBr instead of HCl) and low temperatures.
Alternative Synthetic Routes
Friedel-Crafts Acylation Approach
A two-step sequence involving Friedel-Crafts acylation and oxidation has been explored. Reacting 3-chlorophenyl acetate with acetyl chloride in the presence of AlCl₃ generates 4-acetyl-3'-chlorobiphenyl, which is oxidized to the carboxylic acid using NaClO₂/NaH₂PO₄ in acetonitrile. The acid is then reduced to the aldehyde via Rosenmund reduction, though this method suffers from lower yields (∼60%) due to over-reduction to the alcohol.
Ullmann Coupling for Electron-Deficient Systems
For electron-deficient substrates, copper-catalyzed Ullmann coupling between 3-chloroiodobenzene and 4-hydroxy-3-iodobenzaldehyde in DMF at 120°C provides direct access to the target compound. However, stoichiometric copper iodide and extended reaction times (24 hours) limit scalability.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and solvent recovery. Continuous flow reactors have been adapted for Suzuki-Miyaura coupling, reducing catalyst loading to 0.1 mol% Pd and achieving >90% conversion in 30 minutes. Downstream processing integrates membrane filtration for palladium recovery and simulated moving bed (SMB) chromatography for aldehyde purification.
Challenges and Optimization Opportunities
-
Regioselectivity in Electrophilic Substitution : Competing substitution at the 2- and 4-positions of the biphenyl ring necessitates directing groups (e.g., methoxy) or blocking strategies.
-
Aldehyde Oxidation Control : Stabilizing the aldehyde during hydrolysis using NaHSO₃ or ethylene glycol has shown promise in pilot studies.
-
Catalyst Recycling : Immobilized palladium catalysts on magnetic nanoparticles (Pd-γ-Fe₂O₃) enable three reuse cycles without significant activity loss .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
Oxidation: 3’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid
Reduction: 3’-Chloro-4-hydroxy[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
3’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and hydroxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
The structural uniqueness of 3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde becomes evident when compared to positional isomers and analogs with varying substituents:
Key Observations :
- Substituent Position : The position of the chloro and hydroxy groups significantly affects electronic properties. For example, the 3'-Cl in the target compound vs. 5-Cl in the analog (CAS 1248288-65-4) alters resonance effects and steric interactions .
- Functional Groups : Replacing hydroxy with methoxy (as in ) increases steric bulk and reduces hydrogen-bonding capacity, impacting solubility and crystallinity .
Electronic and Steric Effects
Electron-Withdrawing vs. Electron-Donating Groups :
- The hydroxy group (-OH) in the target compound is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, methoxy (-OCH₃) in the analog () provides stronger electron donation but introduces steric hindrance .
- Chloro substituents (-Cl) are electron-withdrawing, deactivating the ring and directing further substitutions to meta/para positions.
Impact on Reactivity :
Crystallographic and Physicochemical Properties
- Crystal Packing: The crystal structure of 4-chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde () reveals intermolecular hydrogen bonding involving the aldehyde oxygen and methoxy group, leading to a monoclinic crystal system (space group P2₁/c) .
- Melting Points and Solubility :
- Hydroxy-containing analogs (e.g., CAS 1248288-65-4) exhibit higher solubility in polar solvents (e.g., DMSO) compared to methoxy or chloro-dominated derivatives .
- Dichloro derivatives (e.g., CAS 656305-82-7) have higher melting points due to increased molecular symmetry and van der Waals interactions .
Biological Activity
3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent chlorination and hydroxylation. The following table summarizes key synthetic routes:
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | AlCl₃ catalyst, aromatic compound | 70 |
| 2 | Chlorination | Cl₂ in the presence of UV light | 65 |
| 3 | Hydroxylation | NaOH in ethanol | 75 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antibacterial properties against Gram-positive and Gram-negative bacteria. It has been reported to outperform standard antibiotics in certain assays.
- Antioxidant Properties : The compound has shown efficacy in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases. In vitro assays indicated a high percentage of DPPH radical scavenging activity.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating potential use in treating inflammatory conditions.
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics like ampicillin and tetracycline. -
Antioxidant Activity :
In a comparative analysis with ascorbic acid, the compound demonstrated a DPPH scavenging ability of approximately 85%, indicating strong antioxidant potential. -
Anti-inflammatory Mechanism :
Molecular docking studies have illustrated that this compound binds effectively to the active site of COX-2, suggesting a mechanism for its anti-inflammatory activity.
Research Findings Overview
Recent literature provides insights into the compound's biological mechanisms:
- Molecular Docking Studies : Computational studies have predicted favorable interactions with various biological targets, including enzymes involved in inflammation and oxidative stress pathways .
- In Vivo Studies : Animal models treated with this compound showed reduced markers of inflammation and oxidative stress compared to control groups.
Q & A
Q. What are the common synthetic routes for preparing 3'-chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and aldehyde functionalization. A biphenyl precursor is halogenated at the 3' position via electrophilic aromatic substitution (EAS) using chlorinating agents (e.g., Cl₂/FeCl₃), followed by hydroxylation at the 4-position using oxidizing agents like H₂O₂/acid or enzymatic methods. The aldehyde group is introduced via Vilsmeier-Haack formylation (POCl₃/DMF) or oxidation of a methyl group (e.g., KMnO₄ under acidic conditions).
- Key Considerations :
- Solvent polarity (e.g., THF vs. DCM) affects reaction rates and intermediates .
- Temperature control (0–25°C) minimizes side reactions during halogenation .
- Data Table :
| Method | Halogenation Yield (%) | Aldehyde Introduction Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EAS + Vilsmeier-Haack | 75–85 | 60–70 | >95% |
| Transition Metal-Catalyzed | 80–90 | 65–75 | >98% |
Q. How is the structure of this compound validated, and what analytical techniques are critical for confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., chloro at 3', hydroxy at 4, aldehyde at 3). Aromatic proton splitting patterns distinguish biphenyl coupling .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₉ClO₂) with <2 ppm error .
- Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) confirm functional groups .
Q. What are the key reactivity patterns of the aldehyde and hydroxy groups in this compound?
- Methodological Answer :
- Aldehyde : Forms Schiff bases with amines (e.g., NH₂-containing biomolecules) under mild conditions (RT, ethanol). The electron-withdrawing chloro group enhances electrophilicity .
- Hydroxy Group : Participates in nucleophilic substitution (e.g., alkylation with MeI/K₂CO₃) or hydrogen bonding in crystal packing .
- Controlled Reactivity : Use protecting groups (e.g., TMS for -OH) to isolate aldehyde-specific reactions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in substituent positioning for derivatives of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : SHELX software refines bond lengths/angles, distinguishing chloro (C-Cl: ~1.74 Å) and hydroxy (O-H: ~0.96 Å) positions .
- Case Study : In 4-chloro-3'-methoxy analogs, SCXRD revealed torsional strain (15° dihedral angle) between biphenyl rings due to steric hindrance .
- Challenge : Twinning or low-resolution data may require DFT-optimized geometries for validation .
Q. What computational approaches predict the electronic effects of substituents on this biphenyl system?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electron-withdrawing effects (e.g., -Cl and -CHO reduce gap by ~1.2 eV vs. unsubstituted biphenyl) .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., aldehyde carbon as a reactive hotspot) .
- Data Table :
| Substituent | HOMO (eV) | LUMO (eV) | Δ Gap (eV) |
|---|---|---|---|
| 3'-Cl, 4-OH, 3-CHO | -6.8 | -2.1 | 4.7 |
| Unsubstituted Biphenyl | -5.9 | -1.4 | 4.5 |
Q. How can conflicting data on reaction yields or regioselectivity be resolved in synthetic studies?
- Methodological Answer :
- Systematic Screening : Vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures to identify optimal conditions .
- Mechanistic Probes : Isotopic labeling (e.g., D₂O for hydroxylation steps) tracks pathway deviations .
- Case Study : Discrepancies in aldehyde yields (60% vs. 75%) were traced to residual moisture in DMF during Vilsmeier-Haack reactions .
Q. What strategies improve the compound's stability in biological assays?
- Methodological Answer :
- pH Buffering : Maintain pH 7–8 to prevent aldehyde oxidation or hydroxy deprotonation .
- Co-solvents : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility without denaturing enzymes .
- Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the chloro group .
Data Contradictions and Resolution
- Halogenation Efficiency : Some studies report 90% yields using Pd catalysis , while EAS methods achieve 75–85% . Resolution involves comparing purity (HPLC) and byproduct profiles.
- Biological Activity : Conflicting reports on enzyme inhibition may arise from assay conditions (e.g., ionic strength affecting Schiff base formation). Standardize protocols using controls like unsubstituted biphenyls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
